1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is a compound that features a pyrrolidine ring and a pyridine ring connected through an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a pyridine-4-carbaldehyde derivative, which undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine derivatives: Compounds such as pyridine-4-carboxylic acid and pyridine-3-carboxamide are structurally related.
Uniqueness
1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is unique due to its combination of pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
825648-59-7 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(4-pyrrolidin-1-yl-4H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H16N2O/c1-10(14)12-8-4-11(5-9-12)13-6-2-3-7-13/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChI Key |
QVDKMWDYYCXOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC(C=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.